molecular formula C18H15NO3 B1243925 clausamine A

clausamine A

Cat. No. B1243925
M. Wt: 293.3 g/mol
InChI Key: ZIULAOJCWJBSFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

clausamine A is a natural product found in Clausena anisata and Clausena excavata with data available.

Scientific Research Applications

  • Cytotoxicity against Cancer Cells : Clausamine E, closely related to Clausamine A, has shown cytotoxicity against human leukemia cell lines (Ito et al., 2009). This suggests potential applications in cancer research and treatment.

  • Chemical Synthesis : The first total syntheses of Clausamines, including Clausamine A, have been achieved, providing a method for producing these compounds for further study (Lebold & Kerr, 2008). This is crucial for research and potential therapeutic applications.

  • Synthesis of Related Compounds : The synthesis of Clausamine E, another carbazole alkaloid, was accomplished, indicating the feasibility of synthesizing related compounds for research purposes (Nishiyama et al., 2020).

  • Antibacterial and Cytotoxic Properties : Clausamine H, a derivative, was isolated from Clausena anisata and showed antibacterial and cytotoxic activities, indicating potential for drug development (Tatsimo et al., 2014).

properties

Product Name

clausamine A

Molecular Formula

C18H15NO3

Molecular Weight

293.3 g/mol

IUPAC Name

6-hydroxy-2-prop-1-en-2-yl-2,7-dihydro-1H-pyrano[3,4-c]carbazol-4-one

InChI

InChI=1S/C18H15NO3/c1-9(2)15-8-11-12(18(21)22-15)7-14(20)17-16(11)10-5-3-4-6-13(10)19-17/h3-7,15,19-20H,1,8H2,2H3

InChI Key

ZIULAOJCWJBSFK-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1CC2=C3C4=CC=CC=C4NC3=C(C=C2C(=O)O1)O

synonyms

clausamine A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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